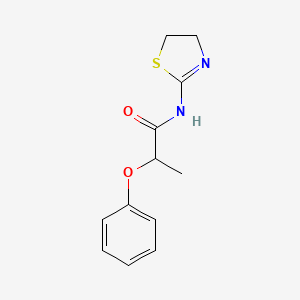

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide

説明

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide is a thiazole-based compound characterized by a 4,5-dihydrothiazole ring linked to a phenoxypropanamide moiety. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and plant growth-regulatory properties . This compound’s structure combines a saturated thiazole ring (to enhance metabolic stability) with a phenoxy group (to modulate lipophilicity and binding interactions), making it a candidate for agrochemical and pharmaceutical applications .

特性

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-9(16-10-5-3-2-4-6-10)11(15)14-12-13-7-8-17-12/h2-6,9H,7-8H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBNBUKERTUSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NCCS1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide typically involves the reaction of 2-phenoxypropanoic acid with thioamide derivatives under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Industry: Utilized in the development of new materials with specific electronic properties

作用機序

The mechanism by which N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can inhibit enzyme activity or block receptor sites, leading to various physiological effects .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Bioactivity: The carboxylic acid derivative (Compound 2 in ) demonstrated direct plant growth-regulatory effects, whereas the phenoxypropanamide derivatives (e.g., the target compound) are hypothesized to act via different mechanisms due to the absence of a polar carboxylic acid group.

- Substituent Effects: Chlorination (as in the 4-chloro-2-methylphenoxy analogue) may enhance lipophilicity and target binding in agrochemical applications but could reduce solubility .

Notable Contrasts:

- The carboxylic acid derivative has proven field efficacy, while the phenoxypropanamide variants remain speculative in application.

- Sulfur-rich analogues (e.g., ) may exhibit stronger antimicrobial activity due to thiol-mediated redox interference.

生物活性

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the thiazole derivative class and has been investigated for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Synthesis

The molecular formula of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide is C₁₅H₁₅N₃O₂S, with a molecular weight of approximately 299.36 g/mol. The synthesis typically involves the formation of the thiazole ring through methods such as the Hantzsch thiazole synthesis, followed by the introduction of the phenoxypropanamide moiety via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme activity and receptor interactions, which may lead to various biological effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, demonstrating potential as an antimicrobial agent.

- Cancer Cell Interaction : It could interact with receptors on cancer cells, potentially inducing apoptosis or inhibiting proliferation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth by targeting specific bacterial enzymes.

| Compound | Activity | Reference |

|---|---|---|

| N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide | Antimicrobial | |

| Sulfathiazole | Antimicrobial | |

| Tiazofurin | Anticancer |

Anticancer Properties

In vitro studies have demonstrated that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through caspase activation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts compared to control groups.

- Cytotoxicity Assay : In a cytotoxicity assay against breast cancer cell lines (MCF7), the compound demonstrated IC50 values in the micromolar range, suggesting potent anticancer activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxypropanamide, and what analytical techniques confirm its purity and structure?

- Methodology : Synthesis typically involves condensation of 2-phenoxypropanoyl chloride with 2-amino-4,5-dihydrothiazole in a polar aprotic solvent (e.g., DMF) under reflux, followed by purification via column chromatography. Structural confirmation requires NMR (¹H/¹³C) to identify key resonances: the thiazoline ring protons (δ 3.0–4.0 ppm), phenoxy aromatic protons (δ 6.5–7.5 ppm), and carbonyl groups (¹³C δ 165–175 ppm). Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography (using SHELX for refinement) resolves absolute configuration .

Q. Which spectroscopic features (NMR, IR) are characteristic of the 4,5-dihydro-1,3-thiazol-2-yl moiety in this compound?

- Methodology : The thiazoline ring exhibits distinct IR stretches for C=N (~1600 cm⁻¹) and C-S (670–750 cm⁻¹). In NMR, the methylene groups adjacent to the thiazoline nitrogen (CH₂-N) appear as triplets (δ 3.2–3.8 ppm), while the sulfur-linked CH₂ resonates as a multiplet (δ 2.8–3.0 ppm). Comparative analysis with analogs (e.g., cyclohexanecarboxamide derivatives) helps isolate moiety-specific signals .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies of this compound?

- Methodology : Slow evaporation from a mixed solvent system (e.g., DCM/hexane or ethanol/water) at 4°C promotes crystal growth. SHELX software is used for structure solution and refinement, with attention to resolving disorder in flexible moieties (e.g., phenoxy groups). High-resolution data (≤ 0.8 Å) ensures accurate bond-length validation .

Advanced Research Questions

Q. How can computational methods predict the collision cross-section (CCS) of this compound, and how do these predictions compare with experimental ion mobility spectrometry (IMS) data?

- Methodology : Tools like MOBCAL or IMPACT calculate CCS using molecular dynamics simulations based on density functional theory (DFT)-optimized geometries. Experimental validation via drift-tube IMS under nitrogen gas at varying voltages (e.g., 50–200 V) provides empirical CCS values. Discrepancies >5% may indicate conformational flexibility or adduct formation (e.g., [M+Na]⁺ vs. [M+H]⁺), requiring tandem MS/MS analysis .

Q. What strategies resolve discrepancies between in vitro and in vivo antitumor efficacy data for thiazole-containing analogs like this compound?

- Methodology : Cross-validate in vitro cytotoxicity (e.g., NCI-60 screening) with pharmacokinetic studies (plasma stability, metabolic clearance). For in vivo models, optimize dosing regimens to account for bioavailability limitations. Use molecular docking (e.g., AutoDock Vina) to assess target binding (e.g., ERRα ligand-binding domain) and correlate with cellular assays (e.g., luciferase reporter systems) .

Q. How can molecular docking elucidate the interaction between this compound and ERRα, and what parameters validate the docking model?

- Methodology : Dock the compound into the ERRα ligand-binding domain (PDB: 3D93) using flexible residue sampling (e.g., GLU275, ARG316). Validate poses via RMSD clustering (<2.0 Å) and MM-GBSA binding energy calculations. Experimental validation includes competitive binding assays (e.g., fluorescence polarization) and functional studies (e.g., qPCR for ERRα target genes like PDK4) .

Q. What are the challenges in analyzing electron density topology for flexible substituents (e.g., phenoxy groups) in crystallographic studies?

- Methodology : Multiwfn software analyzes electron localization function (ELF) and Laplacian maps to distinguish static vs. dynamic disorder. For unresolved electron density, refine alternative conformers in SHELXL with occupancy factors. Pair with DFT calculations to model low-energy conformers .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the metabolic stability of thiazoline derivatives in hepatic microsomes?

- Methodology : Standardize incubation conditions (e.g., NADPH concentration, incubation time) across studies. Use LC-HRMS to identify metabolites (e.g., sulfoxidation or ring-opening products). Compare interspecies differences (human vs. rodent microsomes) and validate with recombinant CYP isoforms .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。